2,1,3-Benzothiadiazole, tetrafluoro-
Description
Contextualization within Modern Organic Electronics and Optoelectronics Research
In modern materials science, there is a significant focus on developing lightweight, flexible, and cost-effective electronic and optoelectronic devices. nih.gov Organic semiconductors are at the forefront of this research, with applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). polyu.edu.hkresearchgate.netmdpi.commdpi.com The performance of these devices is intrinsically linked to the electronic properties of the organic materials used. polyu.edu.hk
Perfluorinated benzothiadiazole has emerged as a crucial component in this context. princeton.edu Its incorporation into conjugated polymers and small molecules allows for the fine-tuning of material properties to enhance device efficiency and stability. nih.gov Specifically, in the field of organic photovoltaics, polymers based on fluorinated benzothiadiazole derivatives have led to significant improvements in power conversion efficiency (PCE). nih.govacs.org The use of these materials in donor-acceptor (D-A) copolymers is a major advancement, enabling better control over energy levels and molecular packing, which are critical for device performance. nih.govacs.org
Significance of Electron-Deficient Heterocycles in Conjugated Systems
The 2,1,3-benzothiadiazole (B189464) (BT) unit is a highly electron-deficient heterocycle, a characteristic that makes it a popular building block in organic electronics. nih.gov This electron-withdrawing nature is fundamental to creating "push-pull" or donor-acceptor (D-A) type materials. mdpi.comnih.gov In these systems, electron-rich (donor) and electron-deficient (acceptor) units are arranged alternately along a π-conjugated backbone. nih.gov This architecture effectively controls the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net
The introduction of fluorine atoms to the benzothiadiazole core to create tetrafluoro-2,1,3-benzothiadiazole further enhances its electron-deficient character. researchgate.netrsc.org This perfluorination strategy is highly effective for several reasons:
Energy Level Tuning: Fluorination is a well-established method for lowering the HOMO energy level of organic semiconductors. nih.govnih.govrsc.org A deeper HOMO level can lead to a higher open-circuit voltage (Voc) in organic solar cells, a key parameter for device efficiency. nih.govnih.govnih.gov
Intramolecular Charge Transfer (ICT): The strong electron-withdrawing ability of the fluorinated BT unit facilitates intramolecular charge transfer (ICT) from the donor unit. nih.govresearchgate.netnih.gov This ICT interaction is crucial for the light-absorbing properties of the material. nih.gov
Molecular Geometry and Packing: Fluorination can influence the planarity of the polymer backbone and promote closer intermolecular packing. acs.orgnih.gov This can lead to enhanced charge carrier mobility, which is essential for efficient charge transport in electronic devices. rsc.orgrsc.org
Overview of Research Trajectories for Fluorinated Benzothiadiazole Derivatives
Research into fluorinated benzothiadiazole derivatives is dynamic, with several key trajectories aimed at optimizing material properties for specific applications.
Polymer Design and Synthesis: A major focus is the design and synthesis of novel donor-acceptor copolymers. nih.govacs.org Researchers are exploring different donor units to pair with the fluorinated benzothiadiazole acceptor, such as benzodithiophene (BDT) and its derivatives. nih.govacs.org The strategic placement and number of fluorine atoms on the benzothiadiazole unit are also being investigated to fine-tune the electronic and morphological properties of the resulting polymers. rsc.orgnih.govrsc.org For instance, studies have shown that increasing the number of fluorine atoms in the polymer repeat unit leads to a progressive deepening of the HOMO energy level and increased charge mobility. rsc.orgnih.govrsc.org
Small Molecule Development: Alongside polymers, there is growing interest in small molecules based on fluorinated benzothiadiazole for use in organic electronics. mdpi.com These small molecules offer advantages such as well-defined molecular structures and potentially simpler purification processes. Research in this area involves creating D-A-D or D-A-A type structures to achieve desired photophysical and electronic properties, such as narrow energy gaps and high electron affinity. mdpi.comnih.gov
Impact of Fluorination on Device Performance: A significant body of research is dedicated to understanding the structure-property relationships in these materials. For example, studies have compared the performance of solar cells made with fluorinated and non-fluorinated benzothiadiazole-based polymers. The results consistently demonstrate that fluorination leads to higher power conversion efficiencies. acs.orgrsc.orgresearchgate.net
The table below summarizes the performance of different polymers based on fluorinated benzothiadiazole in organic solar cells, illustrating the impact of fluorination.
| Polymer Name | Donor Unit | Acceptor Unit | HOMO Level (eV) | LUMO Level (eV) | PCE (%) | Reference |
| PBDT-0F-BTs | DTBDT | 2,2′-dithiophene linked 2,1,3-benzothiadiazole | - | - | 1.69 | rsc.orgnih.gov |
| PBDT-2F-BTs | DTBDT | 2,2′-dithiophene linked 5,6-difluoro-2,1,3-benzothiadiazole | - | - | 1.89 | rsc.orgnih.gov |
| PBDT-6F-FBTs | DTBDT | 3,3'-difluoro-2,2'-dithiophene linked 5,6-difluoro-2,1,3-benzothiadiazole | - | - | 5.28 | rsc.orgnih.gov |
| PBnDT-DTffBT | PBnDT | 5,6-difluoro-4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole | -5.51 | -3.60 | 7.2 | nih.gov |
| PPh-1F-HD | BDT-Ph | Fluorinated Benzothiadiazole | - | - | 7.64 | nih.govacs.org |
| PBS-FBT | BDT-S-Ph | 5,6-difluoro-2,1,3-benzothiadiazole | - | - | 8.1 | acs.org |
| PB-BTf | BDT | Fluorinated Benzothiadiazole | - | - | 8.43 | acs.org |
This table is interactive. You can sort the data by clicking on the column headers.
Challenges and Opportunities in the Development of Next-Generation Perfluorinated Organic Semiconductors
The development of perfluorinated organic semiconductors, while promising, is not without its challenges.
Challenges:
Synthesis and Purification: The synthesis of highly fluorinated organic compounds can be complex and may require specialized reagents and reaction conditions. researchgate.net Purification of the final materials to the high standards required for electronic applications can also be a significant hurdle.
Environmental and Health Concerns: Per- and polyfluoroalkyl substances (PFAS) are under intense scrutiny due to their persistence in the environment and potential health risks. ide-tech.comsilicon-saxony.dedas-ee.com Although the specific compounds used in organic electronics are often complex, high-molecular-weight polymers, the use of any fluorinated material raises questions about its lifecycle and environmental impact. semiconductors.orgacs.org Regulatory actions and potential bans on certain PFAS could impact the future availability and use of these materials in the semiconductor industry. silicon-saxony.dedas-ee.com
Cost of Production: The starting materials and synthetic routes for fluorinated compounds can be expensive, which could limit their large-scale industrial application. prnewswire.com
Opportunities:
High-Performance Devices: The primary opportunity lies in the potential to create highly efficient and stable organic electronic devices. The unique properties conferred by fluorination, such as enhanced charge transport and improved energy level alignment, are key to pushing the performance boundaries of OSCs, OLEDs, and OFETs. nih.govacs.org
Novel Applications: The development of new fluorinated benzothiadiazole-based materials could open up novel applications beyond conventional electronics, such as in fluorescent probes for sensing and bioimaging, or in electrochromic devices. mdpi.comrsc.orgnih.gov
Sustainable Material Design: There is an opportunity to design new fluorinated materials with improved environmental profiles. This could involve creating polymers that are more easily recyclable or that degrade into benign products. Addressing the environmental concerns associated with PFAS head-on will be crucial for the long-term viability of this class of materials. semiconductors.org The industry has a track record of transitioning away from more harmful long-chain PFAS to shorter-chain alternatives, and future research could lead to even safer designs. semiconductors.orgacs.org
Structure
3D Structure
Properties
CAS No. |
75207-77-1 |
|---|---|
Molecular Formula |
C6F4N2S |
Molecular Weight |
208.14 g/mol |
IUPAC Name |
4,5,6,7-tetrafluoro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6F4N2S/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6 |
InChI Key |
OIOZYZAAVJAYIB-UHFFFAOYSA-N |
SMILES |
C1(=C(C2=NSN=C2C(=C1F)F)F)F |
Canonical SMILES |
C1(=C(C2=NSN=C2C(=C1F)F)F)F |
Other CAS No. |
75207-77-1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tetrafluoro 2,1,3 Benzothiadiazole and Its Derivatives
Contemporary Synthetic Routes to the Core Tetrafluoro-2,1,3-Benzothiadiazole Structure
The construction of the 4,5,6,7-tetrafluoro-2,1,3-benzothiadiazole scaffold is typically achieved not by the direct fluorination of a pre-formed benzothiadiazole, but by building the heterocyclic ring onto a perfluorinated benzene (B151609) precursor. This "latter-stage heterocyclization" approach circumvents the challenges associated with direct fluorination of electron-deficient aromatic systems.
Direct fluorination of the parent 2,1,3-benzothiadiazole (B189464) is generally not the preferred method for obtaining the tetrafluoro- derivative. Such reactions are often difficult to control, require harsh reagents, and can lead to a mixture of partially fluorinated products or decomposition. The strong electron-withdrawing character of the thiadiazole ring deactivates the attached benzene ring towards electrophilic fluorination, while nucleophilic fluorination would require suitable leaving groups at all four positions (C4-C7), which is synthetically inefficient.
Instead, the most prevalent and strategically sound approach involves utilizing a commercially available or readily synthesized perfluorinated aromatic compound as the starting material. This strategy ensures that the fluorine atoms are precisely positioned on the benzene ring before the formation of the fused thiadiazole ring system. This method offers superior control and results in higher yields of the desired tetrafluorinated product.
The synthesis of tetrafluoro-2,1,3-benzothiadiazole hinges on the preparation of a key precursor: 1,2-diamino-3,4,5,6-tetrafluorobenzene (tetrafluoro-ortho-phenylenediamine). A common route to this intermediate begins with hexafluorobenzene.
Amination of Hexafluorobenzene : Hexafluorobenzene undergoes regioselective nucleophilic aromatic substitution. Reaction with ammonia (B1221849) or an ammonia equivalent can replace one fluorine atom with an amino group. Further controlled amination can introduce a second amino group ortho to the first, yielding tetrafluoro-ortho-phenylenediamine.
Cyclocondensation : The crucial step is the formation of the thiadiazole ring. Tetrafluoro-ortho-phenylenediamine is subjected to a cyclocondensation reaction with a sulfur-containing reagent. Common reagents for this transformation include thionyl chloride (SOCl₂) or N-thionylaniline. mit.edu This reaction closes the five-membered thiadiazole ring, yielding the stable tetrafluoro-2,1,3-benzothiadiazole core. mit.edu
This precursor-based methodology provides a reliable and scalable route to the core structure, which can then be further modified if necessary. For subsequent functionalization via cross-coupling, a dihalogenated version, such as 4,7-dibromo-tetrafluoro-2,1,3-benzothiadiazole, is prepared, typically by brominating the tetrafluoro-2,1,3-benzothiadiazole core.
Functionalization and Derivatization Strategies for Tailored Molecular Architectures
To be utilized in advanced materials, the tetrafluoro-2,1,3-benzothiadiazole core must be functionalized with other chemical moieties. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon bonds to build complex molecular architectures. These reactions typically use a 4,7-dihalo-tetrafluoro-2,1,3-benzothiadiazole intermediate.
The Suzuki, Stille, and Sonogashira reactions are pillars of modern organic synthesis and are widely employed to derivatize benzothiadiazole systems.
Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (typically a boronic acid or boronate ester) with an organic halide. It is favored for its operational simplicity and the generally low toxicity of the boron-containing byproducts. researchgate.netnih.gov
Stille Coupling : This reaction involves the coupling of an organotin compound (stannane) with an organic halide. harvard.edunih.gov While highly effective and tolerant of a wide range of functional groups, the toxicity of organotin reagents and byproducts necessitates careful handling and purification. harvard.edunih.gov
Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is the premier method for introducing acetylenic linkers into aromatic systems, which is a common strategy for creating rigid, planar, and highly conjugated molecules. wikipedia.orglibretexts.orgorganic-chemistry.org
Functionalization of the tetrafluoro-2,1,3-benzothiadiazole core is overwhelmingly directed at the 4- and 7-positions. This is achieved by using 4,7-dibromo-tetrafluoro-2,1,3-benzothiadiazole as the starting material for cross-coupling reactions. The bromine atoms at these positions serve as reliable synthetic handles for palladium-catalyzed transformations.
By carefully controlling the stoichiometry of the reagents, it is possible to achieve either mono- or di-functionalization. For example, using one equivalent of an organoboron reagent in a Suzuki coupling can lead to a mono-arylated product, while using two or more equivalents typically results in the di-arylated derivative. researchgate.net This regioselective control is fundamental for creating both symmetrical and unsymmetrical molecules with tailored electronic and photophysical properties.
The Suzuki and Stille reactions are particularly powerful for introducing a wide variety of aryl and heteroaryl groups at the 4,7-positions of the tetrafluoro-2,1,3-benzothiadiazole core. This diversification is critical for tuning the properties of the final material. Electron-donating groups (like thiophene (B33073) or carbazole) or electron-withdrawing groups can be attached to modulate the frontier molecular orbital energy levels (HOMO/LUMO) and the optical bandgap.
The Sonogashira coupling further expands the structural diversity by enabling the incorporation of aryl- or heteroaryl-substituted alkynes. This extends the π-conjugation of the system, often leading to significant red-shifts in absorption and emission spectra.
Representative Palladium-Catalyzed Cross-Coupling Reactions
Below are tables illustrating typical conditions for Suzuki, Stille, and Sonogashira couplings on a model 4,7-dibromo-tetrafluoro-2,1,3-benzothiadiazole substrate, based on established protocols for analogous compounds. nih.govmdpi.com
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Arylboronic Acid | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4,7-Diphenyl-tetrafluoro-2,1,3-benzothiadiazole |
| 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4,7-Di(thiophen-2-yl)-tetrafluoro-2,1,3-benzothiadiazole |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4,7-Bis(4-methoxyphenyl)-tetrafluoro-2,1,3-benzothiadiazole |
Table 2: Representative Stille Coupling Conditions
| Organostannane | Catalyst | Solvent | Product |
|---|---|---|---|
| 2-(Tributylstannyl)thiophene | Pd(PPh₃)₂Cl₂ | THF | 4,7-Di(thiophen-2-yl)-tetrafluoro-2,1,3-benzothiadiazole |
| 2-(Tributylstannyl)pyridine | Pd(PPh₃)₂Cl₂ | THF | 4,7-Di(pyridin-2-yl)-tetrafluoro-2,1,3-benzothiadiazole |
| 2-(Tributylstannyl)selenophene | Pd(PPh₃)₂Cl₂ | THF | 4,7-Di(selenophen-2-yl)-tetrafluoro-2,1,3-benzothiadiazole |
Table 3: Representative Sonogashira Coupling Conditions
| Terminal Alkyne | Pd Catalyst | Cu(I) Cocatalyst | Base/Solvent | Product |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 4,7-Bis(phenylethynyl)-tetrafluoro-2,1,3-benzothiadiazole |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 4,7-Bis((trimethylsilyl)ethynyl)-tetrafluoro-2,1,3-benzothiadiazole |
| 4-Ethynyltoluene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 4,7-Bis((p-tolyl)ethynyl)-tetrafluoro-2,1,3-benzothiadiazole |
Nucleophilic Aromatic Substitution on Perfluorinated Benzothiadiazole
Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing tetrafluoro-2,1,3-benzothiadiazole. The high electrophilicity of the carbon atoms attached to fluorine facilitates the displacement of fluoride (B91410) ions by a wide range of nucleophiles. wikipedia.org This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the aromatic ring to form a stabilized intermediate known as a Meisenheimer complex, followed by the departure of the fluoride leaving group. wikipedia.org
The regioselectivity of the substitution is influenced by the electronic effects of the fused thiadiazole ring. Attack is generally favored at positions C4 and C7, which are para and ortho to the heterocyclic nitrogen atoms, respectively. By controlling stoichiometry and reaction conditions, it is possible to achieve mono-, di-, tri-, or even tetra-substitution. Common nucleophiles include alkoxides, phenoxides, amines, and thiolates, allowing for the introduction of a diverse array of functional groups. mdpi.combeilstein-journals.org These reactions are often carried out in polar aprotic solvents like DMF or DMSO. beilstein-journals.org
Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Reagent Example | Solvent | Typical Product |
|---|---|---|---|
| Oxygen | Sodium Methoxide (NaOMe) | DMF | Methoxy-trifluoro-2,1,3-benzothiadiazole |
| Nitrogen | Pyrrolidine | DMSO | Pyrrolidinyl-trifluoro-2,1,3-benzothiadiazole |
| Sulfur | Sodium Thiophenolate (NaSPh) | DMF | Phenylthio-trifluoro-2,1,3-benzothiadiazole |
Ortho-Directed Metalation and Subsequent Electrophilic Quenching Studies
Directed ortho-metalation (DoM) is a powerful technique for C-H functionalization, where a directing metalation group (DMG) guides a strong base to deprotonate the adjacent ortho position. uwindsor.cabaranlab.org For the parent tetrafluoro-2,1,3-benzothiadiazole, this reaction is not directly applicable due to the absence of C-H bonds. However, for derivatives of tetrafluoro-2,1,3-benzothiadiazole where a fluorine atom has been substituted with a group containing a C-H bond and a DMG, this method becomes highly relevant.
The process involves a Lewis basic DMG coordinating to an organolithium base, which then selectively deprotonates the nearby C-H bond. baranlab.orgharvard.edu The resulting arylmetal intermediate can be trapped by various electrophiles to introduce new substituents with high regioselectivity. diva-portal.org Challenges in applying this to benzothiadiazole systems include the high acidity of any remaining C-H protons and potential side reactions due to the electron-deficient nature of the ring. diva-portal.org Studies on non-fluorinated 2,1,3-benzothiadiazole have shown that groups like amides can direct metalation, but success is highly dependent on the choice of base, solvent, and temperature to avoid decomposition. diva-portal.org
Table 2: Conceptual Components for Ortho-Directed Metalation
| Directing Group (DMG) | Base | Electrophile (E+) | Potential Product |
|---|---|---|---|
| Diethylcarboxamide (-CONEt₂) | s-BuLi/TMEDA | Iodine (I₂) | ortho-Iodo derivative |
| Methoxy (-OMe) | n-BuLi | Trimethylsilyl chloride (TMSCl) | ortho-Silyl derivative |
Annulation Reactions for Extended Conjugated Systems
Annulation reactions are critical for constructing extended, fused-ring systems that incorporate the tetrafluoro-2,1,3-benzothiadiazole unit. These larger π-conjugated structures are essential for advanced electronic materials. A key strategy involves the initial functionalization of the benzothiadiazole core, for instance through C-H borylation of a derivative, followed by cross-coupling and subsequent intramolecular cyclization. nih.gov
For example, a substituted benzothiadiazole can be coupled with a suitably functionalized aromatic partner (e.g., a bromoaniline derivative) via a Suzuki or Buchwald-Hartwig reaction. The resulting biaryl system can then undergo an intramolecular cyclization, such as a Cadogan reaction (reductive cyclization) or a palladium-catalyzed C-H arylation, to form a new fused ring. nih.gov These methods provide access to complex heterocyclic architectures like thiadiazolocarbazoles, which have shown promise in electronic applications. nih.gov
Polymerization Techniques Utilizing Tetrafluoro-2,1,3-Benzothiadiazole Monomers
The strong electron-accepting character of the tetrafluoro-2,1,3-benzothiadiazole unit makes it a premier building block for high-performance organic polymers used in electronics. researchgate.net
Synthesis of Donor-Acceptor (D-A) Conjugated Polymers
Donor-acceptor (D-A) polymers, which feature alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone, are a cornerstone of modern organic electronics. researchgate.net Tetrafluoro-2,1,3-benzothiadiazole serves as a potent acceptor moiety. The synthesis of these polymers is most commonly achieved through palladium-catalyzed cross-coupling polycondensation reactions, such as Suzuki or Stille polymerizations. mdpi.com
In a typical Suzuki polycondensation, a di-functionalized benzothiadiazole monomer (e.g., 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole) is reacted with a di-boronic acid or ester derivative of a donor unit (like benzodithiophene or carbazole). rsc.org The fluorination of the benzothiadiazole unit profoundly lowers the polymer's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is beneficial for applications in organic solar cells and transistors. nih.gov
Table 3: D-A Polymers Synthesized with Benzothiadiazole Acceptors
| Acceptor Monomer | Donor Monomer | Polymerization Method | Resulting Polymer | Molecular Weight (Mn) (kDa) |
|---|---|---|---|---|
| 4,7-dibromo-2,1,3-benzothiadiazole | Dithienobenzodithiophene-distannane | Stille | PDTBDT-0F-BTs | 42.8 |
| 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole | Dithienobenzodithiophene-distannane | Stille | PDTBDT-2F-BTs | 45.5 |
Controlled Polymerization for Defined Molecular Weights and Architectures
Achieving precise control over polymer molecular weight (Mn), polydispersity index (PDI), and architecture is crucial for optimizing the performance and reproducibility of organic electronic devices. While traditional step-growth polycondensation methods like Suzuki and Stille often result in broad molecular weight distributions (PDI > 2), controlled polymerization techniques offer a solution.
Catalyst-transfer polycondensation (CTP) is a chain-growth mechanism that has been successfully applied to the synthesis of D-A polymers. In this method, the catalyst (typically a Ni or Pd complex) remains associated with a single growing polymer chain, "walking" along the chain as it adds one monomer unit at a time. This living-type polymerization allows for the synthesis of polymers with predetermined molecular weights controlled by the monomer-to-initiator ratio and narrow polydispersity indices (PDI < 1.5). This level of control is essential for establishing clear structure-property relationships in materials based on tetrafluoro-2,1,3-benzothiadiazole.
Green Chemistry Approaches and Sustainable Synthetic Practices
The growing emphasis on sustainability in chemical manufacturing has spurred the development of greener synthetic routes for benzothiadiazole-based materials. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
One of the most significant green chemistry strategies in this field is direct arylation polycondensation (DArP). researchgate.net This method bypasses the need for pre-functionalized monomers like organotins (used in Stille reactions) or boronic acids/esters (used in Suzuki reactions), which require multiple synthetic steps and generate stoichiometric byproducts. In DArP, a di-halogenated monomer is directly coupled with a comonomer possessing active C-H bonds, activated by a palladium catalyst. This reduces the number of synthetic steps and significantly improves atom economy.
Other green approaches include the use of more environmentally benign solvents, developing recyclable catalysts, and designing one-pot multi-component reactions that build complex molecules efficiently. researchgate.netnih.gov
Table 4: Comparison of Traditional vs. Greener Polymerization Methods
| Feature | Traditional (Stille/Suzuki) | Green Approach (DArP) |
|---|---|---|
| Monomer Prep | Requires pre-activation (organotin, boronic acid) | Uses C-H bonds directly |
| Byproducts | Stoichiometric tin or boron waste | Catalytic, generates H-X |
| Atom Economy | Lower | Higher |
| Process Steps | More | Fewer |
Spectroscopic and Advanced Characterization Methodologies for Tetrafluoro 2,1,3 Benzothiadiazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural verification of tetrafluoro-2,1,3-benzothiadiazole compounds in both solution and solid states.
High-resolution solution-state NMR provides detailed information about the molecular structure. For the parent, non-fluorinated 2,1,3-benzothiadiazole (B189464), the ¹H NMR spectrum in CDCl₃ shows two distinct multiplets corresponding to the aromatic protons. chemicalbook.com However, for tetrafluoro-2,1,3-benzothiadiazole, no signals would be present in the ¹H NMR spectrum due to the complete substitution of hydrogen with fluorine atoms.
The ¹³C NMR spectrum is highly informative, revealing signals for each carbon environment, which are significantly influenced by coupling to the adjacent fluorine atoms (C-F coupling). These couplings are typically large and provide definitive evidence of fluorination.
¹⁹F NMR is the most direct technique for characterizing this compound, providing signals for the fluorine atoms. The chemical shifts and coupling patterns between non-equivalent fluorine nuclei confirm their positions on the aromatic ring.
¹⁵N NMR, while less common due to the low natural abundance of the ¹⁵N isotope, can offer insights into the electronic environment of the nitrogen atoms within the thiadiazole ring. The strong electron-withdrawing effect of the fluorine atoms is expected to influence the ¹⁵N chemical shifts significantly compared to the non-fluorinated analogue.
Studies on partially fluorinated 2,1,3-benzothiadiazole derivatives have shown that fluorination is an effective method for tuning the frontier molecular orbitals of these materials. nih.gov This electronic perturbation is directly observable through changes in the chemical shifts in ¹³C, ¹⁹F, and ¹⁵N NMR spectra.
| Nucleus | Expected Key Features | Information Gained |
|---|---|---|
| ¹H | Absence of signals | Confirms complete substitution of protons |
| ¹³C | Signals split by large C-F coupling constants | Confirms carbon backbone and C-F bonds |
| ¹⁹F | Characteristic chemical shifts and F-F coupling patterns | Direct evidence and structural confirmation of fluorine substitution |
| ¹⁵N | Chemical shifts indicative of a highly electron-deficient ring system | Information on the electronic structure of the thiadiazole ring |
Solid-state NMR (ssNMR) is a powerful, non-destructive technique used to study the structure and dynamics of materials in their solid form. For tetrafluoro-2,1,3-benzothiadiazole and its derivatives, which are often utilized in solid-state devices like organic photovoltaics and OLEDs, ssNMR can provide critical insights that are not accessible from solution-state studies.
This methodology allows for the investigation of molecular packing, polymorphism, and intermolecular interactions, such as π-π stacking. wikipedia.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples, helping to understand how molecules arrange themselves in the crystalline or amorphous solid state. These arrangements directly influence the material's bulk electronic and photophysical properties.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is a primary analytical technique for determining the molecular weight and confirming the elemental composition of a compound. For tetrafluoro-2,1,3-benzothiadiazole, high-resolution mass spectrometry (HRMS) can precisely verify its molecular formula, C₆F₄N₂S. nist.gov
The exact molecular weight of tetrafluoro-2,1,3-benzothiadiazole is 208.136 g/mol . nist.gov Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. Given the stability of the aromatic system, the molecular ion peak (M⁺) is expected to be prominent. Common fragmentation pathways for related aromatic heterocycles include the loss of stable neutral molecules or radicals, which helps in confirming the structure.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₆F₄N₂S | nist.gov |
| Molecular Weight | 208.136 g/mol | nist.gov |
| Primary Technique | High-Resolution Mass Spectrometry (HRMS) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify functional groups and characterize the vibrational modes of a molecule. While the IR spectrum for the parent 2,1,3-benzothiadiazole shows characteristic peaks for C-H and aromatic C=C stretching, chemicalbook.com the spectrum for tetrafluoro-2,1,3-benzothiadiazole is dominated by other features.
The most prominent absorptions would be intense bands corresponding to C-F stretching vibrations, typically found in the 1000-1300 cm⁻¹ region. The absence of aromatic C-H stretching bands above 3000 cm⁻¹ serves as further evidence of the fully substituted benzene (B151609) ring. Vibrational modes associated with the benzothiadiazole core, including C=N and N-S bonds, would also be present, though their frequencies may be shifted due to the strong inductive effect of the fluorine atoms.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles
UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. 2,1,3-Benzothiadiazole and its derivatives are known to exhibit distinct absorption bands in the UV and visible regions. nih.govmit.edu These transitions are typically assigned to π-π* and intramolecular charge transfer (ICT) events. uclm.es
The introduction of four highly electronegative fluorine atoms significantly alters the electronic structure. Fluorination is known to lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Studies comparing fluorinated and non-fluorinated BTD derivatives have shown that fluorination often leads to a hypsochromic (blue) shift in the lowest-energy absorption band. nih.gov Therefore, tetrafluoro-2,1,3-benzothiadiazole is expected to absorb at shorter wavelengths compared to its hydrogenated counterpart. The solvent environment can also influence the absorption profile, a phenomenon known as solvatochromism, which is particularly pronounced for compounds with significant ICT character. nih.govmdpi.com
| Property | Description | Underlying Principle |
|---|---|---|
| Electronic Transitions | π-π* and Intramolecular Charge Transfer (ICT) | Excitation of electrons between molecular orbitals |
| Effect of Fluorination | Expected hypsochromic (blue) shift compared to the non-fluorinated analogue | Stabilization of HOMO and LUMO energy levels by electron-withdrawing fluorine atoms nih.gov |
| Solvatochromism | Potential for solvent-dependent shifts in absorption maxima | Differential stabilization of the ground and excited states by solvents of varying polarity nih.gov |
Fluorescence Spectroscopy for Emission Properties and Excited State Behavior
Many derivatives of 2,1,3-benzothiadiazole are highly fluorescent, making them suitable for applications in OLEDs, sensors, and bio-imaging. mit.eduresearchgate.netnih.gov Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light, providing insights into its excited state properties.
The emission properties, including the emission wavelength (λem), fluorescence quantum yield (Φf), and excited-state lifetime, are highly sensitive to the molecular structure. The strong electron-withdrawing nature of the tetrafluoro- substitution pattern profoundly impacts the excited state, which often has significant charge-transfer character. uclm.es This can lead to a large separation between the absorption and emission maxima, known as the Stokes shift. nih.gov
Fluorination can tune the emission color and efficiency. While specific data for tetrafluoro-2,1,3-benzothiadiazole is not widely reported, the principles established for other fluorinated BTDs suggest that its emission would be modulated by the lowered frontier orbital energies. The fluorescence quantum yield, a measure of emission efficiency, is also expected to be sensitive to the substitution pattern and molecular environment. researchgate.net
| Property | Description | Significance |
|---|---|---|
| Emission Maximum (λem) | Wavelength of maximum fluorescence intensity | Determines the color of the emitted light |
| Quantum Yield (Φf) | Ratio of photons emitted to photons absorbed | Measures the efficiency of the fluorescence process researchgate.net |
| Stokes Shift | Energy difference between the absorption and emission maxima | Indicates the extent of structural relaxation in the excited state uclm.es |
| Excited State Lifetime (τ) | Average time the molecule spends in the excited state before returning to the ground state | Provides information on the kinetics of radiative and non-radiative decay pathways |
X-ray Diffraction (XRD) Studies for Crystalline and Supramolecular Structures
X-ray diffraction (XRD) is a pivotal technique for elucidating the crystalline and supramolecular structures of tetrafluoro-2,1,3-benzothiadiazole compounds. This method provides detailed insights into the arrangement of atoms and molecules in the solid state, which is crucial for understanding and predicting the material's electronic and photophysical properties. The fluorination of the benzothiadiazole core significantly influences intermolecular interactions and crystal packing, making XRD studies particularly important for this class of compounds.
Single-Crystal X-ray Diffraction for Precise Molecular Geometry
Single-crystal X-ray diffraction (SC-XRD) offers unparalleled precision in determining the three-dimensional arrangement of atoms within a single crystal. mdpi.com This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing a definitive molecular geometry. For derivatives of 2,1,3-benzothiadiazole, SC-XRD studies have been instrumental in understanding the effects of fluorination and substituent groups on the planarity of the molecule and its conformation. nih.govnih.gov
For instance, in a study of N,N'-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine and its metal complexes, SC-XRD analysis revealed different coordination modes of the ligand. nih.gov Such detailed structural information is vital for designing molecules with specific solid-state packing and, consequently, tailored electronic properties. The crystal structure of 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) and its trimethylsilyl-substituted derivative were determined using single-crystal X-ray diffraction, revealing how subtle changes in molecular structure can lead to different crystal systems (orthorhombic for T-BTD and monoclinic for its derivative). mdpi.com These structural details directly impact the material's charge transport characteristics.
Key parameters obtained from single-crystal XRD analysis of a representative benzothiadiazole derivative are summarized in the table below.
| Crystal Data for 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govresearchgate.netmdpi.comtriazolo [3,4-b] nih.govnih.govmdpi.comthiadiazole 9 | |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8707(2) |
| b (Å) | 15.9681(4) |
| c (Å) | 11.9798(4) |
| β (°) ** | 100.283(3) |
| Volume (ų) | 1481.44(7) |
| Z | 4 |
| Density (calculated) (Mg/m³) ** | 1.486 |
This table presents crystallographic data for a related heterocyclic compound, illustrating the type of information obtained from single-crystal X-ray diffraction. mdpi.com
Powder X-ray Diffraction for Thin Film Morphology and Crystallinity
Powder X-ray diffraction (PXRD) is an essential tool for characterizing the morphology and crystallinity of thin films of tetrafluoro-2,1,3-benzothiadiazole-based materials. nih.gov Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on polycrystalline powders or films, providing information about the crystalline phases present, crystallite size, and degree of crystallinity.
In the context of organic electronics, the performance of devices such as organic thin-film transistors (OTFTs) is highly dependent on the molecular ordering and morphology of the semiconductor thin film. nih.gov PXRD is used to assess the degree of molecular packing and orientation in these films. For example, studies on a benzothiadiazole-based small molecule semiconductor showed that the crystallinity and morphology of inkjet-printed thin films could be controlled by using a dual solvent system, as confirmed by XRD and atomic force microscopy. nih.gov The sharper diffraction peaks in the PXRD patterns of certain films indicated a higher degree of crystallinity, which correlated with improved device performance. nih.gov
The table below shows the effect of solvent composition on the surface roughness of thin films, a parameter that is often correlated with crystallinity data from PXRD.
| Effect of Solvent Ratio on Thin Film Surface Roughness | |
| CHCl₃ : Toluene Ratio | Surface Roughness (nm) |
| 0 : 1 | 6.38 |
| 1 : 1 | 1.81 |
| 1.5 : 1 | 1.05 |
| 2 : 1 | 10.02 |
This table illustrates how solvent engineering, which impacts crystallinity as observed by PXRD, affects the surface morphology of a benzothiadiazole-based thin film. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Doping Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. uni-halle.de It is a highly sensitive method for studying paramagnetic species, including organic radicals and transition metal ions. uni-halle.deethz.ch In the context of tetrafluoro-2,1,3-benzothiadiazole compounds, EPR is valuable for investigating the generation of radical intermediates and for studying the effects of doping.
The formation of radical anions or cations of 2,1,3-benzothiadiazole derivatives can be induced photochemically or electrochemically. EPR spectroscopy can be used to detect and characterize these radical species, providing information about their electronic structure and environment. For example, in situ EPR spin trapping studies have been used to monitor the generation of paramagnetic intermediates from 2,1,3-benzothiadiazole derivatives upon photoexcitation. sci-hub.se These studies have shown that photoinduced activation of molecular oxygen can lead to the formation of superoxide radical anions, as well as other radical species originating from the solvent or the benzothiadiazole derivative itself. sci-hub.se
Doping is a common strategy to enhance the conductivity of organic semiconductors. EPR spectroscopy can be used to study the effects of doping on tetrafluoro-2,1,3-benzothiadiazole-based materials. The introduction of dopants can lead to the formation of charge carriers (polarons), which are paramagnetic and can be detected by EPR. The intensity and characteristics of the EPR signal can provide information about the concentration and nature of the charge carriers, as well as their interactions with the surrounding molecular lattice.
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior and Energy Levels
Electrochemical methods, particularly cyclic voltammetry (CV), are fundamental for characterizing the redox behavior and determining the energy levels of tetrafluoro-2,1,3-benzothiadiazole compounds. nih.govmdpi.com CV involves measuring the current that develops in an electrochemical cell as the potential is varied. The resulting voltammogram provides information about the oxidation and reduction potentials of the molecule.
From the onset potentials of the oxidation and reduction peaks in the CV, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated. nih.govmdpi.com These energy levels are critical parameters for designing and evaluating materials for organic electronic devices, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), as they govern charge injection, transport, and the open-circuit voltage in solar cells. rsc.org
Fluorination of the 2,1,3-benzothiadiazole core is known to lower both the HOMO and LUMO energy levels, which can lead to improved device performance and stability. rsc.org CV studies on a series of 2,1,3-benzothiadiazole derivatives have shown that the electrochemical properties can be systematically tuned by chemical modification. nih.gov For example, the introduction of fluorine atoms into the backbone of conjugated polymers containing the 2,1,3-benzothiadiazole unit leads to a gradual downshift of the energy levels. rsc.org
The table below presents the electrochemical properties of a series of 2,1,3-benzothiadiazole derivatives determined by cyclic voltammetry.
| Electrochemical Properties of 2,1,3-Benzothiadiazole Derivatives | |||||
| Compound | Eoxonset (V) | Eredonset (V) | HOMO (eV) | LUMO (eV) | Egel (eV) |
| 2a | 0.83 | -1.18 | -5.60 | -3.59 | 2.01 |
| 2b | 0.98 | -1.30 | -5.76 | -3.48 | 2.28 |
| 2c | 0.46 | -1.29 | -5.24 | -3.49 | 1.75 |
| 2d | 1.08 | -1.30 | -5.86 | -3.48 | 2.38 |
This table summarizes the onset oxidation and reduction potentials, the calculated HOMO and LUMO energy levels, and the electrochemical band gaps for a series of benzothiadiazole derivatives. nih.govmdpi.com
Computational and Theoretical Investigations of Tetrafluoro 2,1,3 Benzothiadiazole
Density Functional Theory (DFT) Studies for Ground State Electronic Structures
Density Functional Theory (DFT) has been an indispensable tool for probing the ground-state electronic structures of fluorinated benzothiadiazole derivatives. researchgate.netnih.gov These computational methods allow for a detailed examination of how the high electronegativity of fluorine atoms reshapes the electronic landscape of the parent molecule.
Elucidation of Frontier Molecular Orbitals (HOMO/LUMO)
A key focus of DFT studies is the characterization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these frontier orbitals govern the optical and electronic properties of the molecule. researchgate.netresearchgate.net
Fluorination is a well-established strategy for tuning HOMO and LUMO energy levels. nih.govqnl.qa The introduction of electron-withdrawing fluorine atoms onto the benzothiadiazole core leads to a significant stabilization (lowering) of both the HOMO and LUMO energy levels. core.ac.uk This effect is particularly pronounced for the HOMO level, which is a crucial factor for improving the open-circuit voltage in organic photovoltaic devices and enhancing stability against oxidation. nih.gov The LUMO is typically localized on the electron-deficient benzothiadiazole moiety, while the HOMO can be spread across the molecule, a characteristic influenced by donor groups attached to the core. mdpi.comnih.gov
Table 1: Calculated HOMO/LUMO Energy Levels for Benzothiadiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
|---|---|---|---|---|
| PTBTT (Thiophene-flanked) | -5.68 | -3.91 | 1.77 | core.ac.uk |
| PHTBTHT (Hexylthiophene-flanked) | -5.71 | -3.72 | 1.99 | core.ac.uk |
| PFBTF (Furan-flanked) | -5.61 | -4.04 | 1.57 | core.ac.uk |
| PTTBTTT (Thieno[3,2-b]thiophene-flanked) | -5.51 | -3.71 | 1.80 | core.ac.uk |
This table presents data for various fluorinated benzothiadiazole-based polymers to illustrate the typical energy levels achieved through molecular design.
Charge Distribution and Electronic Density Analysis
The incorporation of four fluorine atoms significantly alters the charge distribution within the benzothiadiazole ring. The high electronegativity of fluorine results in a substantial withdrawal of electron density from the benzene (B151609) part of the core, making the tetrafluoro-2,1,3-benzothiadiazole unit a much stronger electron acceptor than its non-fluorinated counterpart.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Simulations
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. rsc.org It is widely used to simulate and interpret UV-visible absorption and emission spectra, providing insights into the nature of electronic transitions. mdpi.comrsc.org
For fluorinated benzothiadiazole derivatives, TD-DFT calculations confirm that the lowest energy absorption band, which is critical for photovoltaic applications, is dominated by the HOMO to LUMO transition. nih.govmdpi.com This transition often possesses a strong intramolecular charge transfer (ICT) character, where electron density moves from a donor part of the molecule to the acceptor benzothiadiazole core upon photoexcitation. nih.gov
Theoretical simulations have successfully replicated experimental observations, such as the solvatochromic shifts seen in the spectra of these compounds. nih.gov For instance, a comparative study between a dithieno-2,1,3-benzothiadiazole (DTBT) and its 5,6-difluoro derivative (DTF2BT) showed that TD-DFT calculations accurately predicted the optical properties, including absorption maxima and oscillator strengths, and explained the observed blue-shift in the fluorinated compound's absorption spectrum. nih.gov These simulations are crucial for understanding the photophysical processes and for the rational design of new materials with tailored optical properties. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions, which are difficult to probe experimentally in full detail. nih.govnih.gov For complex systems like polymers or molecular crystals, MD simulations can reveal how individual molecules pack together and how their conformations fluctuate over time.
Predictive Modeling of Charge Transport and Electronic Band Structures in Polymeric Systems
The tetrafluoro-2,1,3-benzothiadiazole unit is a highly effective building block for creating n-type (electron-transporting) and ambipolar semiconducting polymers. acs.org Predictive modeling, combining DFT with theories of charge transport, allows researchers to estimate key parameters like charge carrier mobility and to understand the structure-property relationships that govern device performance.
Fluorination is known to enhance electron transport properties. The inclusion of fluorine atoms creates highly electron-deficient π-systems, which is a promising strategy for improving electron mobility without necessarily sacrificing hole mobility. acs.orgresearchgate.net Computational models have shown that the introduction of fluorine onto the benzothiadiazole backbone has a profound effect on the optical, electrochemical, and morphological properties of polymers. rsc.org For example, in a series of diketopyrrolopyrrole-benzothiadiazole polymers, the fluorinated versions (PDPP-FBT and PDPP-2FBT) exhibited excellent electron mobilities up to 0.42 cm²/V·s, a significant improvement attributed to stronger intermolecular interactions and denser molecular packing driven by the fluorine atoms. acs.org
Theoretical studies also investigate the impact of molecular orientation. For instance, grazing-incidence X-ray diffraction (GIXD) data, often complemented by computational analysis, has shown that fluorinated polymers can adopt a "face-on" orientation in thin films, which is beneficial for charge transport in solar cell devices. researchgate.net These predictive models are vital for engineering the next generation of high-performance organic field-effect transistors and photovoltaics. rsc.org
Investigation of Fluorination Effects on Molecular Energetics and Reactivity
The substitution of hydrogen with fluorine atoms on the 2,1,3-benzothiadiazole (B189464) core has a multifaceted impact on its molecular energetics and reactivity. The primary effect stems from the high electronegativity of fluorine, which induces strong electron-withdrawing effects. core.ac.uk
Energetics:
Stabilized Energy Levels: As established by DFT calculations, fluorination significantly lowers the HOMO and LUMO energy levels. nih.govqnl.qa This stabilization enhances the oxidative stability of the molecule and is a key factor in designing materials for high-efficiency organic solar cells. rsc.org
Increased Planarity: Fluorination can lead to a more planar molecular structure. This is due to attractive non-covalent interactions, such as intramolecular S···F contacts, which are shorter than the sum of the van der Waals radii. nih.govacs.org A more planar backbone facilitates stronger π-π stacking and improves charge transport between molecules.
Reactivity:
Enhanced Electron-Accepting Character: Tetrafluoro-2,1,3-benzothiadiazole is a much stronger electron acceptor, or electrophile, compared to the parent compound. This makes it more suitable for use in "donor-acceptor" type copolymers, where a strong electronic push-pull effect is desired to achieve narrow band gaps. mdpi.com
Table of Mentioned Compounds
| Abbreviation/Name | Full Chemical Name |
|---|---|
| Tetrafluoro-BT | 4,5,6,7-tetrafluoro-2,1,3-benzothiadiazole |
| DTBT | 4,7-dithieno-2,1,3-benzothiadiazole |
| DTF2BT | 5,6-difluoro-4,7-dithieno-2,1,3-benzothiadiazole |
| PDPP-FBT | Diketopyrrolopyrrole-fluorobenzothiadiazole copolymer |
| PDPP-2FBT | Diketopyrrolopyrrole-difluorobenzothiadiazole copolymer |
| PTBTT | Poly[5-fluoro-6-((2-octyldodecyl)oxy)-4,7-di(thiophen-2-yl)benzo[c] nih.govprinceton.edursc.orgthiadiazole] |
| PHTBTHT | Poly[5-fluoro-4,7-bis(4-hexylthiophen-2-yl)-6-((2-octyldodecyl)oxy)benzo[c] nih.govprinceton.edursc.orgthiadiazole] |
| PFBTF | Poly[5-fluoro-4,7-di(furan-2-yl)-6-((2-octyldodecyl)oxy)benzo-[c] nih.govprinceton.edursc.orgthiadiazole] |
| PTTBTTT | Poly[5-fluoro-6-((2-octyldodecyl)oxy)-4,7-bis(thieno[3,2-b]thiophen-2-yl)benzo[c] nih.govprinceton.edursc.orgthiadiazole] |
Role in Advanced Organic Electronic and Optoelectronic Systems
Organic Photovoltaics (OPVs) and Solar Cell Applications
In the realm of organic solar cells, fluorinated 2,1,3-benzothiadiazole (B189464) is a key building block for constructing donor-acceptor (D-A) type conjugated polymers. These materials are instrumental in achieving high power conversion efficiencies.
The 2,1,3-benzothiadiazole unit is a popular and potent electron-deficient building block used in designing push-pull type materials for organic electronics. nih.gov In the context of bulk heterojunction (BHJ) solar cells, the tetrafluoro-2,1,3-benzothiadiazole moiety typically serves as a strong electron-accepting unit within a conjugated polymer, which then functions as the electron donor in the BHJ active layer when blended with a suitable electron acceptor material, such as a fullerene derivative (e.g., PC₇₁BM) or a non-fullerene acceptor. rsc.orgnih.govthieme-connect.de The incorporation of this fluorinated acceptor unit into the polymer backbone creates a material with strong intramolecular charge transfer characteristics, which is beneficial for light absorption and energy level tuning. nih.gov The introduction of multiple fluorine atoms is a highly effective strategy for manipulating the molecular packing and optoelectronic properties of these semiconductor materials. rsc.orgnih.gov
A primary advantage of using tetrafluoro-2,1,3-benzothiadiazole in OPV materials is the ability to precisely control the frontier molecular orbital energy levels (HOMO and LUMO). nih.govnih.gov The strong electron-withdrawing nature of the fluorine atoms effectively lowers both the HOMO and LUMO energy levels of the resulting polymer. nih.govresearchgate.net
This strategic fluorination directly translates to improved power conversion efficiency (PCE). In a comparative study of polymers with zero, two, and six fluorine atoms per repeating unit, the PCE of the corresponding BHJ devices progressively increased from 1.69% to 1.89% and ultimately to 5.28%. rsc.orgnih.govresearchgate.net This demonstrates a clear correlation between the degree of fluorination of the benzothiadiazole unit and the device's performance. Similarly, copolymers based on difluorobenzothiadiazole have achieved high Voc values exceeding 1.0 V. nih.gov
| Polymer System | Fluorine Atoms per Unit | HOMO Level (eV) | LUMO Level (eV) | Voc (V) | PCE (%) |
|---|---|---|---|---|---|
| PDTBDT-0F-BTs | 0 | -4.64 | -2.88 | N/A | 1.69 |
| PDTBDT-2F-BTs | 2 | -4.65 | -2.94 | N/A | 1.89 |
| PDTBDT-6F-FBTs | 6 | -5.11 | -2.98 | N/A | 5.28 |
| PffBT-2TPF4 | 2 (on BT) + 4 (on phenylene) | N/A | N/A | 1.017 | Moderate |
| PIDT–DFBT | 2 | -5.40 | N/A | 0.86 | 5.40 |
Note: Data compiled from studies on polymers incorporating fluorinated 2,1,3-benzothiadiazole units. The number of fluorine atoms may vary as different studies use mono-, di-, or poly-fluorinated derivatives to investigate the effects of fluorination. rsc.orgnih.govresearchgate.netnih.gov
The incorporation of tetrafluoro-2,1,3-benzothiadiazole has a significant positive impact on charge dynamics within the solar cell. Fluorination of the polymer backbone leads to an increase in the material's dielectric constant (εr). rsc.orgnih.gov A higher dielectric constant is advantageous because it helps to screen the electrostatic attraction between the electron and hole in the photogenerated exciton, thereby facilitating more efficient dissociation into free charge carriers. nih.gov For example, as the number of fluorine atoms in a polymer series increased from zero to six, the dielectric constant improved from 3.4 to 5.8. rsc.orgresearchgate.net
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The potent electron-accepting properties of the tetrafluoro-2,1,3-benzothiadiazole core also make it a valuable component in materials for organic light-emitting diodes, where it is used to create efficient and color-tunable emitters.
2,1,3-Benzothiadiazole (BTD) and its fluorinated derivatives are versatile building blocks for creating advanced fluorophores. mdpi.comnih.gov Their strong electron-withdrawing nature makes them ideal acceptor units in D-A or D-A-D structured molecules. rsc.org This molecular architecture promotes efficient intramolecular charge transfer (ICT) upon excitation, which is a fundamental mechanism for generating fluorescence. nih.gov
Materials incorporating the fluorinated BTD core have been successfully employed as emitters in various types of OLEDs. They are used to create deep-blue, red, and near-infrared (NIR) emitters. researchgate.netfrontiersin.org These molecules can be designed to exhibit specific photophysical phenomena such as thermally activated delayed fluorescence (TADF) or to possess hybridized local and charge-transfer (HLCT) states, both of which are advanced mechanisms for achieving internal quantum efficiencies theoretically approaching 100%, far exceeding the limit of conventional fluorescent emitters. rsc.orgresearchgate.netrsc.org
A key advantage of using the fluorinated 2,1,3-benzothiadiazole unit is the ability to systematically modulate the emission color and efficiency of the resulting material. The emission wavelength is primarily tuned by varying the electronic strength of the donor groups attached to the BTD acceptor core. rsc.orgfrontiersin.org A stronger donor paired with the potent BTD acceptor leads to a smaller energy gap and, consequently, a red-shift in the emission wavelength. polyu.edu.hk This strategy has been used to create emitters spanning the visible spectrum, from orange-yellow to deep-red and into the near-infrared region. frontiersin.orgpolyu.edu.hk
The quantum efficiency of these emitters is influenced by molecular design. For instance, creating a more planar molecular structure by selecting appropriate bridging units can enhance the overlap of frontier molecular orbitals, leading to higher photoluminescence quantum yields (PLQY). frontiersin.org In some cases, solid-state quantum yields can reach as high as 93%. nih.gov By carefully engineering the donor-acceptor interactions, researchers have developed BTD-based red TADF emitters for OLEDs with an external quantum efficiency (EQE) of 8.8%. rsc.org Similarly, deep-red fluorescent OLEDs using a difluorobenzothiadiazole derivative have achieved a maximum EQE of 5.75% with minimal efficiency roll-off at high brightness. frontiersin.org
| Emitter System | Emission Type | Max. Emission Wavelength (nm) | CIE Coordinates | Max. EQE (%) |
|---|---|---|---|---|
| BTZ–DMAC | Red TADF | 636 | N/A | 8.8 |
| BTDF-TtTPA (Doped) | Deep-Red Fluorescence | N/A | N/A | 5.75 |
| BTDF-TtTPA (Non-doped) | NIR Fluorescence | 690 | (0.71, 0.29) | 1.44 |
| MCz-TXO | Blue TADF | N/A | N/A | 17.4 |
| TBAN | Orange Fluorescence (HLCT) | 596 | N/A | 5.7 |
Note: Data compiled from studies on emitters incorporating fluorinated and non-fluorinated 2,1,3-benzothiadiazole units to demonstrate tunability. rsc.orgresearchgate.netfrontiersin.orgrsc.org
Organic Field-Effect Transistors (OFETs) and Semiconductor Materials
The electron-deficient nature of the 2,1,3-benzothiadiazole core, when enhanced by tetrafluoro- substitution, makes it a powerful building block for high-performance organic semiconductors used in Organic Field-Effect Transistors (OFETs). Its integration into polymers and small molecules is a key strategy for developing advanced electronic materials.
Development of n-Type and Ambipolar Semiconductors
For the fabrication of efficient electronic circuits, both p-type (hole-transporting) and n-type (electron-transporting) semiconductors are necessary. Historically, the development of high-performance n-type organic materials has lagged behind its p-type counterparts. The incorporation of the strongly electron-withdrawing tetrafluorobenzothiadiazole unit into a π-conjugated system is a highly effective strategy to create n-type and ambipolar organic semiconductors. This is achieved by significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates stable and efficient electron injection from common electrode materials. researchgate.netresearchgate.net
One strategy involves copolymerizing an electron-donating monomer with an electron-accepting monomer. The tetrafluorobenzothiadiazole unit serves as a potent acceptor. For instance, studies on dual-acceptor copolymers based on naphthalene diimide (NDI) and benzothiadiazole (BT) have shown that fluorination of the BT unit plays a critical role in tuning the charge transport properties. A polymer incorporating a non-fluorinated BT unit (P1) was found to exhibit well-balanced ambipolar behavior, transporting both holes and electrons effectively. However, upon replacing the BT unit with a fluorinated version (P2), the resulting polymer displayed predominantly n-type behavior with significantly enhanced electron mobility and suppressed hole transport. nih.gov This shift is attributed to the fluorine atoms lowering the material's energy levels, making electron transport more favorable. nih.gov This demonstrates that fluorination is a powerful tool to convert ambipolar materials into specialized n-type semiconductors.
Similarly, introducing perfluorophenyl groups into traditional p-type materials like perylene and anthracene has been shown to switch their behavior to ambipolar or even unipolar n-type. nih.gov This principle underscores the utility of perfluorination, as seen in tetrafluorobenzothiadiazole, for designing the next generation of n-type and ambipolar materials for organic electronics. researchgate.netnih.gov
Influence of Fluorination on Charge Carrier Mobility and Device Stability
Fluorination of the benzothiadiazole core not only determines the type of charge carrier but also has a profound impact on charge carrier mobility and the operational stability of the OFET device. The introduction of fluorine atoms can enhance electron mobility through several mechanisms. researchgate.net
Firstly, the smaller size of fluorine atoms compared to other electron-withdrawing groups (like cyano groups) can lead to a more linear and coplanar polymer backbone. This increased planarity enhances intra- and intermolecular electronic coupling, which is crucial for efficient charge transport between molecules. researchgate.netacs.org Secondly, fluorination is known to promote stronger intermolecular interactions and higher crystallinity in thin films. researchgate.netrsc.org A more ordered molecular packing in the solid state creates efficient pathways for electrons to travel through the semiconductor layer, resulting in higher mobility. researchgate.netrsc.org
Research comparing a naphthalene diimide-benzothiadiazole copolymer (P1) with its fluorinated analogue (P2) showed a threefold increase in electron mobility, from 0.086 cm² V⁻¹ s⁻¹ in P1 to 0.258 cm² V⁻¹ s⁻¹ in P2. nih.gov Another study on donor-acceptor copolymers found that replacing cyano groups with a combination of cyano and fluorine on the benzothiadiazole unit improved electron mobility from 0.031 cm² V⁻¹ s⁻¹ to 0.4 cm² V⁻¹ s⁻¹. researchgate.net This enhancement was directly attributed to the improved backbone linearity and high thin-film crystallinity enabled by the fluorine substitution. researchgate.net
Device stability is also improved by fluorination. The strong electron-withdrawing effect lowers the HOMO and LUMO energy levels. A lower LUMO level facilitates electron injection, while a deeper HOMO level makes the material more resistant to oxidation, leading to better air stability. rsc.orgresearchgate.net Furthermore, operational stability under constant voltage (bias stress) can be enhanced by careful engineering of the device, including the interface between the semiconductor and the dielectric layer, where fluorinated materials play a key role. wikipedia.org
Table 1: Performance of OFETs based on Fluorinated Benzothiadiazole Polymers
This table provides a comparative overview of the charge transport characteristics of benzothiadiazole-containing polymers with and without fluorine substitution.
| Polymer ID | Fluorination Status | Transport Type | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Electron Mobility (μe) [cm² V⁻¹ s⁻¹] | Source |
|---|---|---|---|---|---|
| P1 | Non-fluorinated BT | Ambipolar | 0.073 | 0.086 | nih.gov |
| P2 | Fluorinated BT | n-type dominant | 0.0024 | 0.258 | nih.gov |
| PCDTT-DCNBT | Non-fluorinated | n-type | - | 0.031 | researchgate.net |
Photodetectors and Sensors based on Fluorinated Benzothiadiazole Frameworks
The unique electronic and photophysical properties of fluorinated benzothiadiazole derivatives make them highly suitable for applications in optoelectronic devices such as chemosensors and photodetectors.
Chemosensors for Analyte Detection
Chemosensors are molecules designed to detect specific analytes, such as metal ions or anions, by producing a measurable signal, often a change in color or fluorescence. Benzothiazole- and thiadiazole-based compounds are effective scaffolds for chemosensors due to their ability to coordinate with analytes and their responsive photophysical properties. rsc.orgnih.govnih.gov
The sensing mechanism in these molecules often relies on an intramolecular charge transfer (ICT) process. Upon binding to an analyte, the electron density within the sensor molecule is redistributed, which alters the ICT character and leads to a change in the absorption or emission spectrum. nih.gov The incorporation of a tetrafluorobenzothiadiazole unit into a sensor molecule would have a significant impact on this mechanism. The powerful electron-withdrawing nature of the tetrafluoro- moiety would establish a strong, well-defined ICT state. This can enhance sensitivity and selectivity, as even subtle interactions with an analyte can cause a significant perturbation of the electronic structure, leading to a clear and detectable optical response.
For example, benzothiazole-based sensors have been developed for the highly sensitive and selective detection of biologically important Zn²⁺ ions, where binding leads to a "turn-on" fluorescence response. rsc.orgnih.gov Other derivatives have been engineered to detect toxic cyanide (CN⁻) anions in water. nih.gov While specific sensors based on the exact "2,1,3-Benzothiadiazole, tetrafluoro-" compound are not widely reported, the fundamental principles of fluorinated heterocyclic frameworks are well-established, positioning them as prime candidates for developing the next generation of high-specificity chemosensors. nih.govnih.gov
Photoresponsivity and Detectivity Studies
Organic photodetectors (OPDs) are devices that convert light into an electrical signal. Key performance metrics for OPDs are photoresponsivity and specific detectivity (D*). Responsivity measures the electrical output per unit of optical input, while detectivity measures the ability to detect weak signals against a background noise level.
Materials based on fluorinated benzothiadiazole and its derivatives are excellent candidates for the photoactive layer in high-performance OPDs. Their strong electron-accepting nature and tunable bandgaps allow for efficient light absorption and charge generation. A study on an organic photodetector using a narrow-bandgap polymer containing a naphtho[1,2-c:5,6-c]bis researchgate.netrsc.orgacs.orgthiadiazole unit—a more complex analogue of benzothiadiazole—demonstrated exceptional performance. aps.org
The device exhibited a very low dark current density of 0.33 nA cm⁻² and a high responsivity of 0.4 A W⁻¹. These characteristics culminated in an outstanding specific detectivity (D*) exceeding 10¹³ Jones (cm Hz¹/² W⁻¹) across a broad spectral range from 350 to 800 nm, with a peak value of 4.00 × 10¹³ Jones. aps.org These values are among the highest reported for organic photodetectors, highlighting the immense potential of fluorinated thiadiazole frameworks for creating ultrasensitive light detection technologies. aps.org
Table 2: Performance of an Organic Photodetector with a Fluorinated Thiadiazole-based Polymer
This table summarizes the key performance metrics of a high-detectivity OPD based on a polymer containing a naphtho[1,2-c:5,6-c]bis researchgate.netrsc.orgacs.orgthiadiazole unit.
| Parameter | Value | Wavelength |
|---|---|---|
| Maximum Specific Detectivity (D*) | 4.00 × 10¹³ Jones | 760 nm |
| Responsivity (R) | 0.4 A W⁻¹ | 760 nm |
| Dark Current Density (Jd) | 0.33 nA cm⁻² | - |
| Spectral Range (D* > 10¹³ Jones) | 350 - 800 nm | - |
Source: aps.org
Integration into Supramolecular Assemblies and Co-Crystals
Supramolecular chemistry involves the organization of molecules into well-defined, functional structures through non-covalent intermolecular interactions. The unique electronic and structural features of 2,1,3-benzothiadiazole, tetrafluoro- make it an excellent candidate for crystal engineering and the formation of ordered supramolecular assemblies and co-crystals.
The primary interactions governing the assembly of perfluorinated aromatic compounds are π-π stacking and halogen bonding. Although the quadrupole moment of a perfluorinated ring like tetrafluorobenzothiadiazole is opposite to that of its hydrocarbon analogue, it still engages in comparable and robust π-stacking motifs. researchgate.net
More significantly, the fluorine atoms can act as halogen bond acceptors. Studies on closely related difluoro-benzothiadiazole derivatives have shown that intermolecular interactions such as F···S and F···Br heterohalogen bonds can direct the two-dimensional self-assembly of molecules on a surface. acs.orgacs.org There is also experimental evidence from charge density analysis that C–F···S contacts in fluorinated thiazole systems can be classified as stabilizing "σ-hole" interactions, a hallmark of halogen bonding. rsc.org These highly directional and specific interactions allow for precise control over molecular packing, which is critical for optimizing charge transport pathways in electronic devices.
By co-crystallizing tetrafluorobenzothiadiazole with other molecules (coformers), it is possible to create new crystalline materials (co-crystals) with tailored properties. The strong non-covalent interactions, including potential halogen bonds and π-stacking, would serve as the "glue" holding the assembly together. This approach can be used to modify the physical properties of the material, such as its morphology, solubility, and electronic characteristics, without altering the covalent structure of the molecule itself. rsc.orgnih.gov
Table 3: List of Mentioned Compounds
| Compound Name/Abbreviation | Full Name |
|---|---|
| 2,1,3-Benzothiadiazole, tetrafluoro- | 4,5,6,7-Tetrafluoro-2,1,3-benzothiadiazole |
| OFET | Organic Field-Effect Transistor |
| LUMO | Lowest Unoccupied Molecular Orbital |
| HOMO | Highest Occupied Molecular Orbital |
| NDI | Naphthalene diimide |
| BT | 2,1,3-Benzothiadiazole |
| P1 | Naphthalene diimide-benzothiadiazole copolymer |
| P2 | Naphthalene diimide-fluorinated benzothiadiazole copolymer |
| CDTT | 9H-thieno[3,2-b]thieno[2″,3″:4′,5′]thieno[2′,3′:3,4]cyclopenta-[1,2-d]thiophene |
| DCNBT | 5,6-dicyano-2,1,3-benzothiadiazole |
| FCNBT | 5-cyano-6-fluoro-2,1,3-benzothiadiazole |
| PCDTT-DCNBT | Copolymer of CDTT and DCNBT |
| PCDTT-FCNBT | Copolymer of CDTT and FCNBT |
| OPD | Organic Photodetector |
| DTBT | 4,7-dithieno-2,1,3-benzothiadiazole |
| DTF2BT | 5,6-difluoro-4,7-dithieno-2,1,3-benzothiadiazole |
Mechanistic Investigations and Structure Property Relationships
Elucidation of Intramolecular Charge Transfer (ICT) Processes
The 2,1,3-benzothiadiazole (B189464) core is a well-established electron-accepting unit, frequently employed in the design of "push-pull" type materials where it is coupled with electron-donating moieties. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a fundamental process in many optoelectronic applications. In molecules containing both an electron-donating group (like carbazole) and an electron-accepting benzothiadiazole unit, ICT can occur, influencing the material's photophysical properties. mdpi.com In a solution state, the free rotation of the donor moiety can lead to non-radiative decay processes. mdpi.com However, in an aggregated or solid state, the restriction of these intramolecular rotations can suppress non-radiative pathways, leading to enhanced fluorescence. mdpi.com The introduction of fluorine atoms into the benzothiadiazole unit further enhances its electron-accepting nature, which can significantly impact the ICT characteristics of the resulting material.
Analysis of Intermolecular Interactions and Molecular Packing Effects
The performance of organic electronic devices is not only dictated by the properties of individual molecules but also significantly by their arrangement in the solid state. Intermolecular interactions and the resulting molecular packing are crucial for efficient charge transport. nih.gov
Fluorination of the benzothiadiazole core introduces the possibility of specific noncovalent interactions that can direct molecular packing. In the crystal structure of 5,6-difluoro-4,7-dithieno-2,1,3-benzothiadiazole (DTF2BT), each molecule participates in two intermolecular C-F···H hydrogen bonds. nih.gov These interactions are a major factor governing the molecular packing motif. nih.gov Furthermore, short intramolecular S···F contacts have been observed, which are significantly shorter than the sum of the van der Waals radii, indicating a strong interaction that contributes to a more planar molecular structure. acs.org
Correlation between Fluorination Patterns and Photophysical Responses
The degree and position of fluorination on the benzothiadiazole ring provide a powerful tool for tuning the photophysical and electronic properties of the resulting materials.
| Property | Effect of Fluorination | Reference |
| Frontier Molecular Orbitals | Lowers the Highest Occupied Molecular Orbital (HOMO) energy level. | nih.gov |
| Optical Absorption | Leads to stronger optical absorption. | nih.govkaust.edu.sa |
| Crystallinity | Can enhance crystallinity. | nih.gov |
| Molecular Packing | Induces more ordered molecular packing. | nih.gov |
Fluorination is a well-established strategy for lowering the HOMO energy level of conjugated polymers, which is advantageous for applications in organic photovoltaics as it can lead to a higher open-circuit voltage. nih.gov The introduction of fluorine atoms can also lead to red-shifted absorption in thin films and enhanced crystallinity. nih.gov Comparative studies of polymers with and without fluorinated benzothiadiazole units have shown that fluorination can lead to enhanced electron mobility. researchgate.net
Understanding the Role of Structural Planarity and Conjugation Length
A planar molecular backbone is generally desirable for efficient charge transport in conjugated polymers as it promotes effective π-orbital overlap. The introduction of fluorine atoms can induce a higher degree of planarity.
For example, in DTF2BT, short intramolecular S···F and S···N contacts, which are shorter than the sum of their van der Waals radii, are indicative of a planarizing effect from the fluorination of the benzothiadiazole unit. acs.org This increased coplanarity can enhance intermolecular interactions and contribute to more ordered packing in the solid state. acs.org The planarity of the conjugated backbone, in turn, affects the effective conjugation length, which has a direct impact on the electronic properties, including the energy levels of the HOMO and LUMO. rsc.org
Doping Mechanisms and Their Impact on Conductivity and Device Performance
Doping is a crucial process to increase the charge carrier density and thereby the electrical conductivity of conjugated polymers. pressbooks.pub Polymers incorporating the electron-deficient tetrafluoro-2,1,3-benzothiadiazole unit are often candidates for n-type doping, where electrons are introduced into the material.
The process of doping can be achieved through chemical or electrochemical means. pressbooks.pub For instance, n-doping can be accomplished using molecular dopants like (4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenyl)dimethylamine (N-DMBI). pku.edu.cn The efficiency of doping can be influenced by the polymer's aggregation state in solution. Polymers with a wavy backbone shape may be more easily doped due to weaker interchain interactions in their random coil solution aggregates. pku.edu.cn Upon doping, new electronic states, often referred to as polarons, are formed within the bandgap of the polymer, leading to characteristic changes in the optical absorption spectrum, with new absorption bands appearing in the near-infrared region. pku.edu.cn The introduction of dopant counterions can, however, also disrupt the packing and morphology of the polymer film, which can impact charge transport. escholarship.org Sequential processing methods, where a neutral polymer film is cast first and then exposed to a dopant solution, have been developed to mitigate these issues and achieve more homogeneous and highly conductive films. escholarship.org
Future Research Directions and Emerging Applications
Exploration of Novel Fluorination Strategies for Enhanced Performance
The synthesis of 2,1,3-Benzothiadiazole (B189464), tetrafluoro- and its derivatives is a key area of future research, with a focus on moving beyond traditional, often harsh, fluorination methods. Modern techniques such as late-stage fluorination (LSF) and C-H bond activation promise more precise and efficient synthesis. science.govrsc.org These methods allow for the introduction of fluorine atoms at specific positions on a molecule in the final steps of a synthetic sequence, which is a significant advantage for creating complex molecular architectures. sci-hub.seacs.org
Strategies like palladium-catalyzed C-H fluorination, which has been successfully applied to other aromatic ketones and benzothiadiazole derivatives, could be adapted for the tetrafluoro- core. rsc.org This would enable the creation of a library of derivatives with tailored electronic properties. Another promising avenue is the use of photocatalysis to achieve challenging transformations like difluoromethylation under mild conditions, a technique that has been demonstrated on heterocycles including benzothiadiazole. acs.org
Table 1: Comparison of Traditional vs. Novel Fluorination Strategies
| Feature | Traditional Fluorination | Novel Fluorination (e.g., Late-Stage C-H Fluorination) |
|---|---|---|
| Reagents | Often hazardous and aggressive (e.g., elemental fluorine) science.gov | Milder, more selective reagents (e.g., NFSI, Ag¹⁸F) rsc.orgacs.org |
| Selectivity | Poor, leading to mixtures of products rsc.org | High regioselectivity, targeting specific C-H bonds rsc.orgbohrium.com |
| Substrate Scope | Limited to robust molecules | Broad, applicable to complex and functionalized molecules researchgate.net |
| Conditions | Harsh reaction conditions rsc.org | Often mild, room temperature conditions bohrium.com |
The development of these advanced synthetic methodologies is crucial for producing highly pure, structurally precise 2,1,3-Benzothiadiazole, tetrafluoro- based materials, which is essential for optimizing performance in electronic and optical applications.
Development of Multi-Stimuli Responsive Materials
The strong intramolecular charge transfer (ICT) character of benzothiadiazole derivatives, amplified by fluorination, makes them ideal candidates for creating "smart" materials that respond to external stimuli. nih.gov Future research will focus on embedding the 2,1,3-Benzothiadiazole, tetrafluoro- unit into polymers and molecular systems that exhibit changes in color (chromism) or fluorescence in response to various inputs.
Mechanochromism: Fluorinated organic materials can exhibit mechanochromic luminescence, where their fluorescent properties change upon the application of mechanical force. This could be harnessed for developing stress sensors and damage detectors in structural materials.
Thermochromism: Polymers incorporating the tetrafluoro-benzothiadiazole unit could be designed to change color or emission with temperature, finding applications in temperature sensors and smart windows.
Halochromism: The electron-deficient nature of the core makes it sensitive to the presence of anions. This has already been demonstrated in fluorinated benzothiadiazole probes for fluoride (B91410) ion detection and could be expanded to create a range of chemical sensors. nih.govresearchgate.netrsc.org
Integration into Flexible and Transparent Electronics
Research has consistently shown that fluorination of the benzothiadiazole unit in donor-acceptor copolymers leads to higher performance in OSCs. acs.orgresearchgate.netpageplace.de The use of a tetrafluoro-benzothiadiazole acceptor unit is a logical next step to further enhance these properties. Future work will focus on:
Flexible Solar Cells: Incorporating polymers based on 2,1,3-Benzothiadiazole, tetrafluoro- into flexible OSCs. Fluorination has been shown to improve the bending durability of such devices. researchgate.netnih.gov High-efficiency flexible cells are critical for wearable technology and portable power generation. dtu.dk
Organic Field-Effect Transistors (OFETs): The introduction of fluorine atoms can promote more ordered molecular packing, which is crucial for achieving high charge carrier mobility in OFETs. researchgate.netacs.org
Transparent Conductors: While a more challenging application, the unique electronic properties of highly fluorinated materials could be explored in the development of novel p-type transparent conducting materials. researchgate.netescholarship.org
Table 2: Projected Impact of Tetrafluorination on Organic Solar Cell Performance
| Parameter | Effect of Fluorination | Anticipated Benefit of Tetrafluoro-BT |
|---|---|---|
| HOMO Energy Level | Lowered acs.orgresearchgate.net | Deeper HOMO level, leading to higher Voc |
| Power Conversion Efficiency (PCE) | Increased acs.orgscience.gov | Potentially exceeding current benchmarks |
| Molecular Packing | Improved planarity and crystallinity researchgate.netacs.org | Enhanced charge transport and fill factor |
| Device Stability | Improved thermal and oxidative stability acs.org | Longer operational lifetimes for devices |
Advanced Characterization Techniques for In-Operando Device Studies
To fully understand and optimize devices containing 2,1,3-Benzothiadiazole, tetrafluoro-, it is essential to study them under actual operating conditions. Future research will heavily rely on advanced in-operando characterization techniques. These methods provide real-time insights into the structural and electronic changes that occur within a device as it functions.
Key techniques will include:
In-operando Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To observe changes in the molecular packing and orientation of polymer chains in the active layer of a solar cell or transistor during operation.
Transient Absorption Spectroscopy (TAS): To probe the dynamics of charge generation, transfer, and recombination on timescales from femtoseconds to seconds, revealing how fluorination impacts charge separation efficiency. acs.org
Operando Raman Spectroscopy: To monitor molecular vibrations and identify any chemical degradation or structural changes in the material during device operation.
These advanced studies will provide critical feedback for the rational design of improved materials and device architectures.
Synergistic Approaches Combining Experimental and Computational Design
The development of new materials based on 2,1,3-Benzothiadiazole, tetrafluoro- will be significantly accelerated by combining experimental synthesis with computational modeling. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have proven to be powerful tools for predicting the electronic and optical properties of fluorinated benzothiadiazole-based polymers before they are ever synthesized. acs.orgresearchgate.netacs.orgmdpi.com
This synergistic approach allows researchers to:
Screen Virtual Libraries: Computationally evaluate a wide range of potential polymer structures to identify candidates with optimal energy levels, bandgaps, and charge transport properties. mdpi.com
Understand Structure-Property Relationships: Use theoretical calculations to gain a deep understanding of how the addition and positioning of fluorine atoms influence the material's properties. researchgate.netacs.org
Guide Synthetic Efforts: Focus laboratory resources on synthesizing only the most promising candidates identified through computational screening, saving time and reducing waste.
The use of machine learning is also emerging as a tool to accelerate materials discovery in this area by identifying promising candidates from large datasets of known materials. mdpi.com
Potential in Bioimaging and Biomedical Sensing (excluding clinical trials)
The unique photophysical properties of fluorinated benzothiadiazoles make them highly attractive for applications in life sciences. The strong ICT effect can lead to environmentally sensitive fluorescence, which can be harnessed for sensing and imaging.
Future research in this non-clinical space will likely focus on:
Fluorescent Probes: Designing probes based on the 2,1,3-Benzothiadiazole, tetrafluoro- core for the highly selective and sensitive detection of biologically relevant ions and small molecules. nih.govresearchgate.netrsc.orgglobalauthorid.comdocumentsdelivered.com The principle has been successfully demonstrated for fluoride ion detection, where the probe's fluorescence is quenched upon binding. nih.gov
Bioimaging: Developing fluorophores with large two-photon absorption cross-sections. This would allow for deeper tissue imaging with less background fluorescence and reduced photodamage, which is highly desirable for advanced microscopy studies of biological systems.
Scalable Synthesis and Manufacturing Considerations for Industrial Implementation
For 2,1,3-Benzothiadiazole, tetrafluoro- to move from the laboratory to commercial applications, the development of scalable and cost-effective manufacturing processes is essential. Future research must address the challenges of industrial-scale production.
Key considerations include:
Scalable Synthesis of Precursors: Developing robust, high-yield methods for producing key building blocks, such as the di-halogenated versions of tetrafluoro-benzothiadiazole. Research into the synthesis of related compounds like 4,7-dibromo-5,6-difluorobenzothiadiazole provides a roadmap.
Advanced Polymerization Techniques: Utilizing methods like Direct Arylation Polymerization (DArP), which avoids the use of organometallic reagents, making it a greener and more cost-effective alternative to traditional cross-coupling reactions for producing conjugated polymers. dtu.dk
Flow Chemistry: Implementing continuous flow processes for the synthesis of both the monomer and the final polymers. Flow chemistry offers advantages in terms of safety, consistency, and throughput compared to batch processing.
Addressing these manufacturing challenges will be critical for the eventual industrial implementation of materials based on 2,1,3-Benzothiadiazole, tetrafluoro- in fields such as printed electronics and diagnostics.
Q & A
Q. How can researchers design experiments to mitigate batch-to-batch variability in polymer films incorporating 2,1,3-benzothiadiazole, tetrafluoro-?
- Methodological Answer : Standardize monomer purification (e.g., column chromatography) and polymerization conditions (e.g., inert atmosphere, controlled stirring rates). Use gel permeation chromatography (GPC) to monitor molecular weight distribution. Statistical design of experiments (DoE) optimizes parameters like solvent choice and annealing temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
